molecular formula C9H9BrN2O3 B2524680 Methyl 6-acetamido-3-bromopicolinate CAS No. 178876-85-2

Methyl 6-acetamido-3-bromopicolinate

Cat. No.: B2524680
CAS No.: 178876-85-2
M. Wt: 273.086
InChI Key: JMJWQHXXOYHKPM-UHFFFAOYSA-N
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Description

Methyl 6-acetamido-3-bromopicolinate (CAS No. 36052-26-3) is a brominated picolinate derivative featuring an acetamido (-NHCOCH₃) group at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity.

Key inferred properties:

  • Molecular formula: Likely C₉H₁₀BrN₃O₃ (based on addition of an acetyl group to methyl 6-amino-3-bromopicolinate, C₇H₇BrN₃O₂).
  • Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery, leveraging the bromine atom for aryl-aryl bond formation .

Properties

IUPAC Name

methyl 6-acetamido-3-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5(13)11-7-4-3-6(10)8(12-7)9(14)15-2/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWQHXXOYHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-acetamido-3-bromopicolinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 6-amino-2-picolinate followed by acetylation. The reaction conditions typically include the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, and they may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 6-acetamido-3-bromopicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but studies suggest it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: 6-Acetamido vs. 6-Amino: The acetyl group in this compound reduces hydrogen-bonding capacity and increases steric hindrance compared to the amino analog. This likely decreases solubility in polar solvents but enhances permeability in lipid-rich environments (e.g., cell membranes) . Bromine Position: 3-Bromine (meta to ester) in the target compound vs. 4- or 5-Br in analogs alters electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions.
  • Synthetic Complexity: Methyl 6-amino-3-bromopicolinate is synthesized via esterification of 6-amino-3-bromopyridine with methanol and bromoformic acid . The acetamido derivative likely requires an additional acetylation step, increasing synthetic complexity and cost.

Biological Activity

Methyl 6-acetamido-3-bromopicolinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an acetamido group at the sixth position and a bromine atom at the third position. Its molecular formula is C8H8BrN2O2C_8H_8BrN_2O_2, with a molecular weight of approximately 246.06 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may:

  • Inhibit Enzymatic Activity : The compound may act on various enzymes, potentially disrupting metabolic pathways.
  • Modulate Cellular Receptors : Interaction with cellular receptors could influence signaling pathways involved in cell growth and apoptosis.
  • Exhibit Antimicrobial Properties : Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in combating bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative analysis shows its effectiveness against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 μg/mL
Staphylococcus aureus32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results highlight its potential utility as an antibacterial agent, particularly against resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound demonstrated a reduction in cell viability at concentrations above 20 μM.
  • Lung Cancer (A549) : Significant cytotoxic effects were observed, with IC50 values around 15 μM.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial pathogens. The results confirmed its effectiveness as a broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria .
  • Anticancer Research :
    A recent investigation into the anticancer properties of the compound revealed that it activates caspase pathways in MCF-7 cells, leading to increased apoptosis rates. This study suggests potential therapeutic applications in cancer treatment .

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